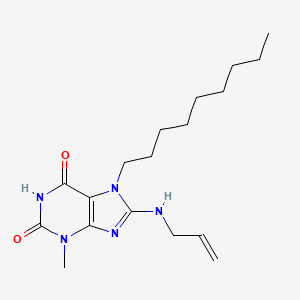![molecular formula C17H24N2O2 B2876772 Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate CAS No. 2197057-25-1](/img/structure/B2876772.png)
Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a pyrrolidine ring is fused to a quinoline moiety, creating a spiro linkage. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Spirocyclization: The key step involves the formation of the spiro linkage, which can be accomplished through a cycloaddition reaction. For example, a [3+2] cycloaddition between a nitrone and an alkene can be used.
Quinoline Formation: The quinoline moiety can be introduced via a condensation reaction involving an aniline derivative and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be employed to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities Spirocyclic compounds often exhibit significant bioactivity, including antimicrobial, antiviral, and anticancer properties
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The spirocyclic structure can interact with biological targets in unique ways, making it a promising scaffold for drug development.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s ability to fit into enzyme active sites or receptor binding pockets is a key aspect of its bioactivity.
相似化合物的比较
Similar Compounds
Spiro[pyrrolidine-2,3’-quinoline]: Similar structure but lacks the tert-butyl group.
Spiro[indoline-3,4’-quinoline]: Another spirocyclic compound with different ring systems.
Tetrahydroquinoline derivatives: Compounds with a reduced quinoline ring.
Uniqueness
Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
属性
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-quinoline-4,2'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-6-9-17(19)10-11-18-14-8-5-4-7-13(14)17/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRXKJFUFVPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
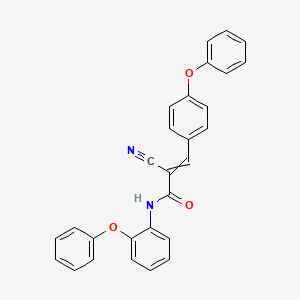
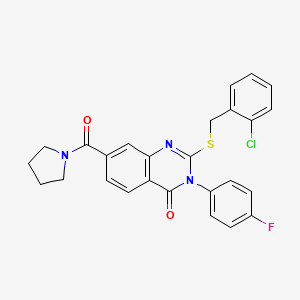
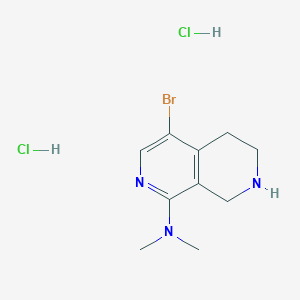
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)
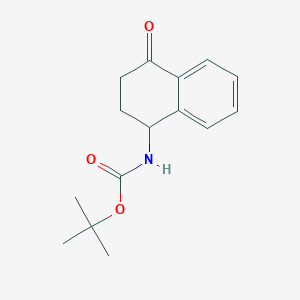
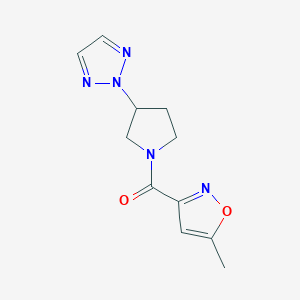
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)
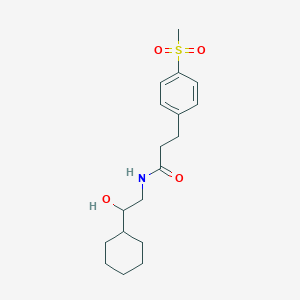
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)
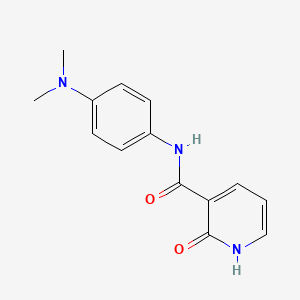
![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)
